Lauroyl peroxide

Catalog No.
S532590
CAS No.
105-74-8
M.F
(C11H23CO)2O2
C24H46O4
M. Wt
398.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lauroyl peroxide

CAS Number

105-74-8

Product Name

Lauroyl peroxide

IUPAC Name

dodecanoyl dodecaneperoxoate

Molecular Formula

(C11H23CO)2O2
C24H46O4

Molecular Weight

398.6 g/mol

InChI

InChI=1S/C24H46O4/c1-3-5-7-9-11-13-15-17-19-21-23(25)27-28-24(26)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3

InChI Key

YIVJZNGAASQVEM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OOC(=O)CCCCCCCCCCC

solubility

Insol in water; slightly sol in alc
Sol in oils and most organic solvents
Solubility in water: none

Synonyms

Dilauroyl peroxide; Lauroyl peroxide; NSC 670; NSC-670; NSC670; Dyp-97F;

Canonical SMILES

CCCCCCCCCCCC(=O)OOC(=O)CCCCCCCCCCC

The exact mass of the compound Lauroyl peroxide is 398.3396 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; slightly sol in alcsol in oils and most organic solventssolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 670. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Free Radicals - Reactive Oxygen Species - Peroxides - Lipid Peroxides - Supplementary Records. It belongs to the ontological category of dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lauroyl peroxide (LPO, CAS 105-74-8) is a highly efficient, solid diacyl organic peroxide utilized primarily as a free-radical initiator in industrial polymerization and crosslinking processes . Characterized by its excellent solubility in organic solvents and monomers, LPO operates optimally in the 50–80°C temperature range, featuring a 10-hour half-life at approximately 62°C [1]. From a procurement perspective, it is a critical precursor for the suspension polymerization of polyvinyl chloride (PVC), the high-pressure synthesis of low-density polyethylene (LDPE), and the formulation of specialized acrylic resins . Its stable solid form at room temperature and specific thermal decomposition profile make it a preferred choice for manufacturers seeking controlled reaction kinetics without the extreme handling hazards associated with more reactive peroxides [1].

Substituting Lauroyl peroxide with generic alternatives like Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) frequently compromises both process safety and product integrity [1]. BPO possesses a higher 10-hour half-life temperature (73°C), meaning it requires elevated reactor temperatures that can induce thermal degradation, unwanted branching, or discoloration in heat-sensitive polymers like PVC [2]. Furthermore, dry BPO is highly sensitive to shock and friction, necessitating its procurement as a water-wet paste or plasticizer dispersion, which introduces unwanted contaminants into moisture-sensitive formulations [3]. Conversely, while AIBN operates in a similar temperature window, its decomposition generates highly toxic tetramethylsuccinonitrile (TMSN) byproducts that remain trapped in the polymer matrix, outright disqualifying the resulting materials from use in food-contact packaging, medical devices, or low-odor automotive applications [1].

Thermal Initiation Profile and Lower Activation Temperature vs. Benzoyl Peroxide

Lauroyl peroxide features a 10-hour half-life at 62°C, which is significantly lower than the 73°C threshold required for Benzoyl Peroxide (BPO) [1]. This lower activation energy allows LPO to efficiently initiate free-radical polymerization in the 50–70°C range. In commercial suspension polymerization, substituting BPO with LPO prevents the need for excessive reactor heating, thereby minimizing the risk of thermal degradation and structural defects in the final polymer architecture[2].

Evidence Dimension10-hour half-life temperature
Target Compound Data62°C
Comparator Or Baseline73°C (Benzoyl Peroxide)
Quantified Difference11°C lower initiation threshold
ConditionsStandard thermal decomposition in monomer/solvent systems

Enables manufacturers to operate reactors at lower temperatures, saving energy and preventing thermal degradation in temperature-sensitive polymers like PVC.

Elimination of Toxic Nitrile Byproducts vs. AIBN

Azo initiators such as AIBN decompose to yield highly toxic tetramethylsuccinonitrile (TMSN) and other nitrile-based residues, which are difficult to extract from the polymer matrix [1]. Lauroyl peroxide, however, decomposes via homolytic cleavage to yield undecyl radicals, ultimately producing non-toxic undecane and carbon dioxide [2]. This fundamental difference in decomposition chemistry allows LPO to be utilized in the synthesis of high-purity acrylics and pressure-sensitive adhesives where toxic leaching or volatile organic compound (VOC) emissions are strictly regulated [2].

Evidence DimensionDecomposition byproduct toxicity
Target Compound DataNon-toxic aliphatic residues (undecane, CO2)
Comparator Or BaselineHighly toxic nitriles (TMSN from AIBN)
Quantified DifferenceComplete elimination of toxic nitrile residues
ConditionsPost-polymerization residual analysis

Essential for regulatory compliance in food-contact, biomedical, and low-odor automotive applications where toxic leaching is unacceptable.

Reduced Shock Sensitivity and Dry-State Handling vs. BPO

Dry benzoyl peroxide is notoriously sensitive to shock, friction, and heat, often requiring it to be supplied as a 50% dispersion in plasticizers or as a water-wet paste to mitigate explosion risks [1]. Lauroyl peroxide is significantly less shock-sensitive and can be safely procured, stored, and handled as a high-purity dry flake or powder (melting point 53–55°C) [2]. This allows formulators to dissolve the initiator directly into the monomer phase without introducing unwanted water or plasticizing agents that could alter the mechanical properties of the final polymer [2].

Evidence DimensionHandling formulation requirements
Target Compound DataSafely handled as a dry >96% solid/flake
Comparator Or BaselineRequires desensitizing diluents (e.g., water or plasticizer pastes) for safe transport (BPO)
Quantified DifferenceElimination of required desensitizing diluents
ConditionsIndustrial storage and monomer formulation

Reduces supply chain complexity and prevents the introduction of unwanted plasticizers or water into moisture-sensitive polymerization systems.

Enhanced Permeability and Efficiency in Monolithic Column Synthesis

In the preparation of lauryl methacrylate (LMA) monolithic columns for capillary electrochromatography (CEC), LPO significantly outperforms AIBN as a thermal initiator [1]. LPO-initiated LMA stationary phases achieved a minimum theoretical plate height of 9.5 μm for polycyclic aromatic hydrocarbons, compared to 14.5 μm for AIBN-initiated columns [1]. Furthermore, the LPO-derived monoliths exhibited superior permeability, demonstrating that the choice of initiator directly dictates the pore structure and separation efficiency of the chromatographic medium [1].

Evidence DimensionMinimum theoretical plate height (efficiency)
Target Compound Data9.5 μm
Comparator Or Baseline14.5 μm (AIBN)
Quantified Difference34% reduction in plate height (higher efficiency)
ConditionsThermal polymerization of LMA for CEC columns

Provides analytical chemists and column manufacturers with a measurable increase in separation efficiency and resolution for complex hydrocarbon mixtures.

Suspension Polymerization of Polyvinyl Chloride (PVC)

Where this compound is the right choice for initiating vinyl chloride polymerization at moderate temperatures (50–70°C), ensuring high monomer conversion while preventing the thermal degradation associated with higher-temperature initiators like BPO[1].

Synthesis of Low-Odor Automotive Adhesives

Where this compound is the right choice for formulating acrylic pressure-sensitive adhesives used in automotive interiors, as it completely avoids the generation of toxic and odorous nitrile byproducts characteristic of AIBN [2].

Manufacturing of Capillary Electrochromatography Columns

Where this compound is the right choice for the thermal polymerization of lauryl methacrylate (LMA) monolithic stationary phases, yielding significantly lower theoretical plate heights and higher permeability than AIBN-initiated alternatives [3].

High-Purity Polymer Formulations Requiring Dry Initiators

Where this compound is the right choice for moisture-sensitive polymerizations that require a dry, solid radical initiator, avoiding the shock-sensitivity hazards of dry BPO and the need for water-wet or plasticizer-dispersed pastes[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Lauroyl peroxide appears as a white solid with a faint soapy odor. Less dense than water and insoluble in water. Hence floats on water. Melting point 49°C. Toxic by ingestion and inhalation. Strong skin irritant. Used as bleaching agent, drying agent for fats, oils and waxes, and as a polymerization catalyst.
DryPowder; OtherSolid
WHITE POWDER OR SOLID IN VARIOUS FORMS.

Color/Form

White coarse powder
White flakes

XLogP3

10.5

Exact Mass

398.3396

Boiling Point

BOILING POINT: DECOMPOSES

Density

0.91 at 77 °F (USCG, 1999)
0.91 @ 25 °C (SOLID)
0.9 g/cm³

Odor

Faint pungent, soapy odor
Faint odo

Appearance

Solid powder

Melting Point

129 °F (USCG, 1999)
49.0 °C
49 °C
49-57 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

83TLB4N1D5

GHS Hazard Statements

H242: Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides]

Pictograms

Flammable

Flammable

Other CAS

105-74-8

Wikipedia

Lauroyl peroxide

Methods of Manufacturing

PREPN: FORMATION OF THE PEROXIDES IS BY DIRECT ATMOSPHERIC OXIDATION, BY PHOTOSENSITIZED OXYGEN OXIDATION, OR BY ACID-CATALYZED HYDROGEN PEROXIDE ON THE APPROPRIATE C STRUCTURE. /ORG PEROXIDES/
REACTION OF LAUROYL CHLORIDE WITH SODIUM PEROXIDE
Reaction of lauroyl chloride with hydrogen peroxide

General Manufacturing Information

All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Rubber product manufacturing
Peroxide, bis(1-oxododecyl): ACTIVE
Use: Composite material for dental fillings

Analytic Laboratory Methods

COLORIMETRY
PHOTOMETRIC DETERMINATION METHOD BASED ON REACTION WITH O-TOLIDINE IN CHLOROFORM OR BENZENE SOLN IN AIR. THE ERROR WAS 9-22% IN DETERMINING 10-100 MUG LAUROYL PEROXIDE IN THE SOLUTIONS.
DETERMINATION OF ORGANIC HYDROPEROXIDES PRESENT IN SOME WORK ATMOSPHERES. DETERMINATION OF TOTAL HYDROPEROXIDES IN 4-VINYLCYCLOHEXENE. SPECTROPHOTOMETRIC READING IS MADE @ 407 NM.

Storage Conditions

Store in a cool, well-ventilated storage of noncombustible construction, distant from residences. Separate from other stocks, especially vulcanizing agents, easily oxidizable organic materials, and combustible material; avoid fire and sparks. Provide large-quantity storage room with cool sprinkler system. Protect containers against physical damage. Do not open containers in storage room. Do not place in glass-stopper or screw-capped containers because of possible explosion caused by frictional handling.
STORAGE REQUIREMENTS: KEEP AS COOL AS POSSIBLE, BUT BELOW 27 °C. DO NOT ADD HOT MATERIAL.
STORAGE REQUIREMENTS: BECAUSE OF THEIR INSTABILITY, MANY PEROXIDES ARE STORED AND HANDLED IN INERT VEHICLE SUCH AS DIMETHYL PHTHALATE. /PEROXIDES, ORG/
STORAGE REQUIREMENTS: IN COMMERCIAL HANDLING, SHOCK-SENSITIVE PEROXIDES ARE DILUTED WITH SOME INACTIVE VEHICLE (EG DIMETHYL PHTHALATE). /PEROXIDES, ORGANIC/

Stability Shelf Life

STABLE IF NOT OVERHEATED

Dates

Last modified: 08-15-2023
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